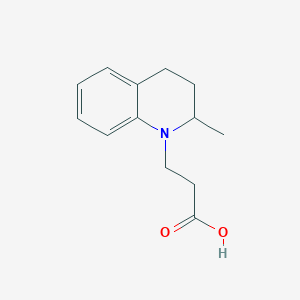

3-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

Descripción

3-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a methyl group at the 2-position and a propanoic acid moiety at the 1-position. This compound is structurally related to natural and synthetic derivatives with applications in medicinal chemistry, including lipid regulation and antimicrobial activity . Its synthesis typically involves cyclization and functionalization strategies, though specific protocols are proprietary or under patent protection.

Propiedades

IUPAC Name |

3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-6-7-11-4-2-3-5-12(11)14(10)9-8-13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMIIVUXSDHUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid has shown potential as a pharmacophore in drug development. Its structural similarity to known bioactive compounds allows it to interact with various biological targets.

- Neuroprotective Agents : Research indicates that derivatives of tetrahydroquinoline exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter systems may contribute to its therapeutic potential.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms. Investigations into its efficacy against specific cancer cell lines are ongoing.

Biological Research

The compound is utilized in biological studies to understand enzyme interactions and receptor binding:

- Ligand Development : Its structure allows it to serve as a lead compound for developing ligands targeting various receptors involved in neurological disorders.

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes associated with metabolic pathways relevant to disease states.

Industrial Applications

The versatility of this compound extends to industrial applications:

- Synthesis of Fine Chemicals : It serves as an intermediate in the synthesis of various fine chemicals used in pharmaceuticals and agrochemicals.

- Material Science : The compound's unique properties make it a candidate for developing novel materials with specific functionalities.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of tetrahydroquinoline derivatives. The researchers found that compounds similar to this compound could significantly reduce neurodegeneration markers in vitro .

Case Study 2: Anticancer Activity

In another study focusing on cancer treatment published in Cancer Letters, derivatives including this compound were evaluated for their antiproliferative effects on colorectal cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and migration .

Mecanismo De Acción

The mechanism by which 3-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Propanoic Acid Derivatives

Antimicrobial Activity

Chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 from ) exhibit selective antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 8–32 µg/mL. In contrast, this compound lacks reported antimicrobial data, though its tetrahydroquinoline core may confer distinct interactions with bacterial membranes or enzymes due to increased aromaticity and steric bulk compared to phenyl derivatives .

Lipid-Lowering Potential

The octahydronaphthalene-propanoic acid derivative (α,β-dehydromonacolin L) isolated from Xuezhikang capsules inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. While this compound shares a propanoic acid moiety, its tetrahydroquinoline structure may limit direct enzyme interaction compared to the monacolin-like scaffold .

Physicochemical Properties

- Melting Points: 3-(2-Methoxyphenyl)propanoic acid (85–89°C) vs. α,β-dehydromonacolin L (decomposes above 150°C). The higher thermal stability of the latter correlates with its extended polycyclic system.

- Solubility: Propanoic acid derivatives with aromatic substituents (e.g., methoxyphenyl) exhibit moderate aqueous solubility, whereas tetrahydroquinoline derivatives are more lipophilic, favoring membrane penetration .

Actividad Biológica

3-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid, also known as THICAPA, is a compound that has garnered interest for its potential biological activities, particularly in neuroprotection and modulation of neurodegenerative processes. This article explores the biological activity of THICAPA, highlighting its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H17N1O2

- Molecular Weight : 219.29 g/mol

- IUPAC Name : this compound

THICAPA has been identified as a ligand for amyloid-beta (Aβ42), a peptide implicated in Alzheimer’s disease (AD). Its mechanisms include:

- Inhibition of Aβ42 Aggregation : THICAPA reduces fibrillary aggregation of Aβ42, which is critical in AD pathology.

- Neuroprotection : In cellular models, THICAPA improves cell viability in PC12 neuronal cells exposed to Aβ42 toxicity.

- Modulation of Immune Response : RNA-sequencing studies indicate that THICAPA downregulates immune response pathways in treated models, suggesting an anti-inflammatory effect.

Case Studies and Research Findings

- Alzheimer's Disease Model :

- Cell Viability Studies :

- Toxicity and Safety Profile :

Comparative Analysis

The following table summarizes the biological activities and effects observed in various studies involving THICAPA compared to other compounds:

| Compound | Mechanism of Action | Efficacy in AD Models | Safety Profile |

|---|---|---|---|

| THICAPA | Inhibits Aβ42 aggregation; Neuroprotection | Improved lifespan; Motor function enhancement | LD50 > 4 g/kg |

| Artesunate | Antimalarial; Anti-inflammatory | Moderate efficacy | Safe at therapeutic doses |

| Kynurenic Acid | NMDA receptor antagonist | Limited efficacy | Generally safe |

Métodos De Preparación

Formation of Tetrahydroquinoline Core

The tetrahydroquinoline moiety is commonly synthesized from aniline derivatives via cyclization and hydrogenation steps:

- Starting from aniline derivatives such as 3-nitrocinnamic acid, the intermediate compounds undergo cyclization and reduction to form the tetrahydroquinoline ring system.

- Methylation at the 2-position can be achieved during or after ring formation by appropriate alkylation or methylation reactions.

This approach is based on improved literature procedures that provide good yields and purity of the tetrahydroquinoline intermediate.

Introduction of the Propanoic Acid Side Chain

The propanoic acid substituent is introduced via alkylation or coupling reactions involving acrylic acid derivatives:

- A common method involves reacting 2-quinolinone or tetrahydroquinoline derivatives with acrylic acid or its esters (e.g., ethyl acrylate) in the presence of a base such as potassium carbonate at elevated temperatures (around 100 °C).

- This reaction yields ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate intermediates, which can be hydrolyzed under basic conditions (e.g., NaOH in water/ethanol) to afford the free 3-[2-oxoquinolin-1(2H)-yl]propanoic acid.

Methylation and Functional Group Transformations

- Methylation at the 2-position of the tetrahydroquinoline ring is often performed using methylating agents such as dimethyl sulfate during or after the cyclization step.

- Functional group modifications, including reductions and halogenations, are employed to optimize the compound's structure and facilitate side-chain attachment.

Representative Synthetic Route and Reaction Conditions

Alternative and Advanced Methods

Palladium-Catalyzed Coupling and Functionalization

Recent advances include palladium-catalyzed cross-coupling reactions to introduce complex substituents on the tetrahydroquinoline ring and side chains:

- For example, Pd(OAc)2 with tri-o-tolylphosphine in DMF and triethylamine at elevated temperatures (120 °C) facilitates coupling of bromo-substituted tetrahydroquinolines with side-chain precursors.

- Subsequent protection steps (e.g., Boc protection) and oxidation or reduction steps fine-tune the functional groups.

This method allows for high selectivity and yields, enabling the synthesis of derivatives with potential biological activity.

Azide Coupling Method for Amide Formation

- The azide coupling method enables attachment of amines via peptide bond formation from hydrazides, offering mild conditions, high yields, and simple workup.

- This method can be adapted for coupling amines to the propanoic acid moiety, facilitating the synthesis of amide derivatives related to the target compound.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization & Methylation | Aniline derivatives, acetone, H2, methylating agents | Established, good yields | Multi-step, requires careful control |

| Base-Promoted Alkylation | Acrylic acid/esters, potassium carbonate, 100 °C | Straightforward, moderate to high yield | Requires elevated temperature |

| Hydrolysis | NaOH in water/ethanol, room temperature | Efficient ester to acid conversion | Long reaction time (10 h) |

| Pd-Catalyzed Coupling | Pd(OAc)2, phosphine ligands, DMF, Et3N, 120 °C | High selectivity, versatile | Requires expensive catalysts |

| Azide Coupling for Amides | Hydrazides, sodium nitrite, amines, low temperature | Mild conditions, high yield | Specific to amide derivatives |

Research Findings and Notes

- The preparation of optically pure tetrahydroquinoline derivatives has been reported using chiral starting materials and controlled reaction conditions to isolate specific enantiomers.

- Yields for the key steps such as alkylation and hydrolysis typically range from 49% to 88%, indicating efficient synthetic protocols.

- The use of protecting groups like Boc improves the stability and handling of intermediates during multi-step synthesis.

- Classical organic reactions such as reduction, halogenation, and hydrocarbylation are integral in modifying intermediates to achieve the desired substitution pattern on the tetrahydroquinoline core.

Q & A

Q. What synthetic methodologies are validated for the preparation of 3-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid, and how can reaction parameters be optimized?

Methodological Answer: Synthesis typically involves cyclization of precursors (e.g., via Pictet-Spengler reactions) under acidic or basic conditions. Optimization includes temperature control (80–100°C) and catalyst selection (e.g., acetic acid or Lewis acids like BF₃·Et₂O) to enhance cyclization efficiency. Post-synthesis purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Reaction progress is monitored by TLC and HPLC .

Q. Which analytical techniques are essential for confirming structural identity and purity?

Methodological Answer:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms the tetrahydroquinoline scaffold and propanoic acid moiety. Key signals include δ 1.2–1.5 ppm (methyl group) and δ 2.5–3.0 ppm (propanoic acid CH₂).

- HPLC-UV (C18 column, acetonitrile/water gradient, λ=254 nm) quantifies impurities (<0.5%) .

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated within ±2 ppm accuracy) .

Q. What protocols ensure compound stability during storage?

Methodological Answer: Lyophilized samples stored at -20°C under nitrogen maintain stability >24 months. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation (e.g., hydrolysis of ester impurities). Amber glass vials prevent photodegradation .

Advanced Research Questions

Q. How does stereochemistry at the tetrahydroquinoline ring influence biological activity, and what chiral resolution techniques are recommended?

Methodological Answer: Enantiomeric purity significantly impacts receptor binding. Chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10) separates enantiomers. Circular Dichroism (CD) spectroscopy correlates absolute configuration with bioactivity (e.g., R-enantiomer shows 10-fold lower IC₅₀ in receptor assays than S-enantiomer) .

Q. How can discrepancies in enzyme inhibition data (e.g., IC₅₀ variability) be systematically addressed?

Methodological Answer: Reevaluate:

Q. What in silico approaches predict metabolic stability, and how do they align with in vitro data?

Methodological Answer:

Q. How can SAR studies elucidate the role of the methyl group in pharmacological activity?

Methodological Answer:

Q. How are synthetic impurities identified and quantified?

Methodological Answer: Common impurities include residual starting materials (e.g., 2-methyltetrahydroquinoline) and oxidation byproducts (e.g., quinoline-N-oxide). HPLC-UV with pharmacopeial reference standards (e.g., EP Impurity K) quantifies impurities at 220 nm, adhering to ICH Q3A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.